Lipophilicity Advantage: LogP 4.3 vs. Non-Fluorinated Phenoxyacetamide Comparator
The target compound exhibits an XLogP3-AA of 4.3, representing a +0.87 log unit increase over the non-fluorinated analog 2-(4-chlorophenoxy)-N-phenylacetamide (logP 3.43) [1]. This elevated lipophilicity, conferred by the gem‑difluoro and para‑fluoro substituents, is predicted to enhance membrane permeability and blood‑brain barrier penetration, critical considerations in CNS‑targeted probe design or agrochemical systemic activity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA or ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 [1] |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-phenylacetamide; LogP = 3.43 |
| Quantified Difference | Δ = +0.87 log units (target more lipophilic) |
| Conditions | Computational prediction (XLogP3 algorithm); target from PubChem; comparator from Molbase/ACD Labs. |
Why This Matters
A logP difference of ~0.9 units is associated with approximately 8‑fold higher predicted partition coefficient, significantly affecting in vivo distribution and requiring distinct formulation strategies.
- [1] PubChem. 2-(4-chlorophenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide, XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/250714-55-7 (accessed Apr 29, 2026). View Source
